6-Methyl-s-triazolo(4,3-b)pyridazine-7,8-dione 7-oxime

Triazolopyridazine Oxime Hydrogen-bonding

6-Methyl-s-triazolo(4,3-b)pyridazine-7,8-dione 7-oxime (CAS 32002-30-5) is a heterocyclic compound belonging to the triazolopyridazine family, characterized by a fused 1,2,4-triazole and pyridazine ring system bearing a 6-methyl substituent, a 7-oxime group, and a 7,8-dione moiety. The molecular formula is C₆H₅N₅O₂ and the molecular weight is 179.14 g/mol.

Molecular Formula C6H5N5O2
Molecular Weight 179.14 g/mol
CAS No. 32002-30-5
Cat. No. B15480092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-s-triazolo(4,3-b)pyridazine-7,8-dione 7-oxime
CAS32002-30-5
Molecular FormulaC6H5N5O2
Molecular Weight179.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=NN=CN2N1)N=O
InChIInChI=1S/C6H5N5O2/c1-3-4(10-13)5(12)6-8-7-2-11(6)9-3/h2,9H,1H3
InChIKeyIQYADAQFXZFGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-s-triazolo(4,3-b)pyridazine-7,8-dione 7-oxime (CAS 32002-30-5): Structural Features and Procurement Context of a Specialized Triazolopyridazine Research Compound


6-Methyl-s-triazolo(4,3-b)pyridazine-7,8-dione 7-oxime (CAS 32002-30-5) is a heterocyclic compound belonging to the triazolopyridazine family, characterized by a fused 1,2,4-triazole and pyridazine ring system bearing a 6-methyl substituent, a 7-oxime group, and a 7,8-dione moiety. The molecular formula is C₆H₅N₅O₂ and the molecular weight is 179.14 g/mol . The triazolopyridazine scaffold is broadly recognized for versatile pharmacological properties including anticonvulsant, antimicrobial, antiviral, and antitumor activities; however, specific quantitative pharmacological data for this oxime-dione derivative remain limited in the peer-reviewed primary literature [REFS-2, REFS-3]. The compound is commercially available from screening-compound vendors at purities ≥95% and is intended for non-human, non-therapeutic research use.

Why Generic Triazolopyridazine Substitution Fails: The Critical Differentiating Role of the 7-Oxime and 7,8-Dione Moieties in 6-Methyl-s-triazolo(4,3-b)pyridazine-7,8-dione 7-oxime


Triazolopyridazine derivatives exhibit highly divergent biological and physicochemical profiles driven by subtle substituent variations at positions 3, 6, 7, and 8. The target compound's 7-oxime and 7,8-dione functionalities introduce hydrogen-bond donor/acceptor capabilities and potential metal-chelating properties that are absent in widely studied comparators such as CL 218,872 (a 3-methyl-6-(3-trifluoromethylphenyl) derivative lacking oxime and dione groups) [1] and TPA023 (a 7-tert-butyl-6-triazolylmethoxy derivative) [2]. The oxime group additionally provides a synthetic handle for Beckmann rearrangement, enabling access to lactam derivatives not attainable from non-oxime analogs [3]. Consequently, the target compound cannot be generically substituted by other triazolopyridazines without risking loss of molecular recognition features, altered ADME properties, or forfeited synthetic versatility, necessitating compound-specific evaluation for target engagement and derivatization purposes.

Quantitative Differentiation Evidence for 6-Methyl-s-triazolo(4,3-b)pyridazine-7,8-dione 7-oxime: Comparative Analysis Against Key Triazolopyridazine Analogs


Structural Differentiation: Increased Hydrogen-Bonding Capacity Relative to the Parent 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine and Non-Oxime Comparators

The target compound possesses a 7-oxime group and a 7,8-dione moiety, contributing 5 hydrogen-bond acceptors (HBA) and 2 hydrogen-bond donors (HBD) based on the molecular formula C₆H₅N₅O₂ . This contrasts with the parent compound 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (C₆H₆N₄), which has 4 HBA and 0 HBD [1]. Widely studied non-oxime triazolopyridazine ligands such as CL 218,872 (C₁₃H₉F₃N₄) and TPA023 (C₂₃H₂₅FN₈O) also lack the additional hydrogen-bonding capacity conferred by the oxime functionality [REFS-3, REFS-4].

Triazolopyridazine Oxime Hydrogen-bonding Structural comparison

GABA-A Receptor Affinity Context: Comparative Binding Data for Triazolopyridazine Ligands Highlights Potential for Distinct Subtype Selectivity of the 7-Oxime Derivative

CL 218,872, a prototypical triazolopyridazine, exhibits a Ki of 57 nM for human GABA-A α1β3γ2 receptors and a Ki of 1,200 nM for α3β3γ2 receptors expressed in L(tk⁻) cells, demonstrating a 21-fold selectivity for α1 over α3 subtypes [1]. TPA023 (MK-0777) displays subnanomolar affinity for α1-, α2-, α3-, and α5-containing GABA-A receptors with partial agonist efficacy at α2 and α3 but not α1 or α5 subtypes, and achieves 50% benzodiazepine binding site occupancy at plasma concentrations of 9-30 ng/mL across species [2]. No direct binding data are available for 6-Methyl-s-triazolo(4,3-b)pyridazine-7,8-dione 7-oxime; the oxime and dione functionalities may shift subtype selectivity relative to these comparators by altering hydrogen-bonding interactions within the benzodiazepine binding pocket [3].

GABA-A receptor Triazolopyridazine Binding affinity CNS

Anticancer Activity Context: Benchmarking Against Thiophene-Linked Triazolopyridazine Derivatives Reveals an Unexplored Cytotoxic Potential for the Dione-Oxime Scaffold

A series of 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives was evaluated for anticancer activity against the MCF-7 human breast carcinoma cell line using the SRB assay. Compounds bearing furan and 2,5-dimethoxyphenyl substituents at the triazole ring achieved GI50 values < 10 µg/mL, while analogs with 2-chlorophenyl, 3,4-dimethoxyphenyl, 4-methylphenyl, and 4-isopropylphenyl substituents showed moderate potency with GI50 values of 14, 54, 77, and 51 µg/mL, respectively [1]. The target compound 6-Methyl-s-triazolo(4,3-b)pyridazine-7,8-dione 7-oxime has not been evaluated in this or comparable cytotoxicity assays. Its distinct 7,8-dione-7-oxime substitution pattern may confer differential activity through metal-chelation-mediated mechanisms or redox cycling, representing an unexplored cytotoxic chemotype within the triazolopyridazine class [2].

Cytotoxic activity Anticancer Triazolopyridazine MCF-7

Synthetic Versatility Differentiation: The 7-Oxime Group as a Unique Handle for Beckmann Rearrangement and Derivatization Not Available in Non-Oxime Analogs

The 7-oxime group in the target compound enables Beckmann rearrangement to yield ring-expanded lactam derivatives, a synthetic transformation not accessible from non-oxime triazolopyridazines such as CL 218,872, TPA023, or 3,6,7,8-substituted bronchodilator triazolopyridazines [REFS-1, REFS-2]. Additionally, the oxime hydroxyl can undergo O-alkylation, O-acylation, and nucleophilic substitution reactions, while the 7,8-dione moiety permits condensation with hydrazines or diamines to form additional fused heterocyclic systems [3]. In contrast, CL 218,872 and TPA023 are limited to electrophilic aromatic substitution and cross-coupling reactions at available positions on the phenyl or triazole rings, affording a narrower derivatization scope [REFS-4, REFS-5].

Synthetic intermediate Beckmann rearrangement Oxime chemistry Triazolopyridazine derivatization

Priority Application Scenarios for 6-Methyl-s-triazolo(4,3-b)pyridazine-7,8-dione 7-oxime Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Profiling the 7-Oxime-Dione Triazolopyridazine Against GABA-A Receptor Subtypes for Novel Subtype-Selective Ligand Identification

The compound's structural similarity to well-characterized GABA-A receptor ligands CL 218,872 (α1-selective, Ki = 57 nM for α1β3γ2 vs. 1,200 nM for α3β3γ2) and TPA023 (pan-α-subnanomolar affinity with α2/α3 partial agonism) positions it as a candidate for radioligand binding displacement assays and whole-cell patch-clamp electrophysiology across recombinant α1-α5βγ2 receptor subtypes [REFS-1, REFS-2]. The oxime and dione groups may confer subtype selectivity or efficacy profiles distinct from existing ligands. Procurement is recommended for CNS research programs targeting anxiety, epilepsy, or cognitive disorders requiring GABAA modulation without the sedation associated with nonselective benzodiazepine agonists.

Medicinal Chemistry: Leveraging the 7-Oxime as a Key Intermediate for Triazolopyridazine Library Synthesis via Beckmann Rearrangement and Dione Condensation

The 7-oxime group provides a synthetic handle for Beckmann rearrangement to generate ring-expanded lactams, while the 7,8-dione moiety enables condensation with hydrazines, hydroxylamine derivatives, or diamines to construct additional fused heterocyclic systems [REFS-3, REFS-4]. This dual reactivity differentiates the compound from non-oxime triazolopyridazines such as the bronchodilator series (e.g., 7,8-dimethyl-6-morpholino-3-methyl-s-triazolo[4,3-b]pyridazine) [5]. Procurement is indicated for medicinal chemistry groups building diverse triazolopyridazine-focused compound libraries for structure-activity relationship (SAR) exploration.

Analytical Chemistry: Employing the Compound as a Reference Standard for Mass Spectrometry and Chromatographic Method Development

The triazolopyridazine core provides a characteristic mass spectrometric fragmentation pattern; the parent compound 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 18591-78-1, exact mass 134.059246 g/mol, molecular formula C₆H₆N₄) is documented in the Wiley Registry of Mass Spectral Data with GC-MS spectra [6]. The target compound (exact mass 179.0443 g/mol, C₆H₅N₅O₂) offers a distinct isotopic pattern and retention time shift relative to the parent, enabling its use as a reference standard for HPLC-MS method development and quality control of triazolopyridazine-containing samples. Procurement is relevant for analytical laboratories requiring authenticated reference materials for method validation.

Oncology Screening: Exploring the Unexplored Cytotoxic Potential of the Dione-Oxime Chemotype Against Cancer Cell Line Panels

Thiophene-linked triazolopyridazine derivatives have demonstrated GI50 values <10 µg/mL against the MCF-7 breast carcinoma cell line in SRB assays, with molecular docking suggesting EGFR as a potential target [7]. The 7,8-dione-7-oxime scaffold represents a structurally distinct chemotype that has not been evaluated in any published cytotoxicity screen. The oxime-dione moiety may confer activity through metal-chelation, redox cycling, or covalent protein modification mechanisms. Procurement for NCI-60 or similar broad-panel cytotoxicity screening could identify novel anticancer activity profiles and establish this compound as a new lead series for oncology drug discovery.

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